4-Butyl-2,6-difluorophenol
CAS No.:
Cat. No.: VC13581620
Molecular Formula: C10H12F2O
Molecular Weight: 186.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12F2O |
|---|---|
| Molecular Weight | 186.20 g/mol |
| IUPAC Name | 4-butyl-2,6-difluorophenol |
| Standard InChI | InChI=1S/C10H12F2O/c1-2-3-4-7-5-8(11)10(13)9(12)6-7/h5-6,13H,2-4H2,1H3 |
| Standard InChI Key | SZUVECJMEUNCLC-UHFFFAOYSA-N |
| SMILES | CCCCC1=CC(=C(C(=C1)F)O)F |
| Canonical SMILES | CCCCC1=CC(=C(C(=C1)F)O)F |
Introduction
4-Butyl-2,6-difluorophenol is a synthetic organic compound belonging to the class of fluorinated phenols. It is characterized by the presence of a butyl group and two fluorine atoms attached to a phenol ring, which confers unique chemical and biological properties. This compound is of interest in various fields, including pharmaceutical research and materials science, due to its potential applications in drug design and development.
Synthesis Methods
The synthesis of 4-butyl-2,6-difluorophenol typically involves introducing fluorine atoms into a substituted phenolic structure. One method involves reacting 4-butylphenol with sulfur tetrafluoride at elevated temperatures to yield the desired compound with good yields.
Chemical Reactions and Stability
4-Butyl-2,6-difluorophenol can participate in various chemical reactions due to its functional groups. These include oxidation, reduction, and substitution reactions, which are influenced by factors such as temperature, solvent choice, and concentration. The stability and reactivity of the compound can be affected by environmental factors like pH and temperature.
Biological Activity and Applications
While specific biological activities of 4-butyl-2,6-difluorophenol are not extensively documented, compounds with similar structures have shown potential in pharmaceutical applications. For example, fluorinated phenols can enhance histone deacetylase inhibition under light activation, which is relevant for targeted cancer therapy. Additionally, the structural characteristics of these compounds may provide insights into designing selective inhibitors for various biological targets.
Research Findings and Future Directions
Research on fluorinated phenols highlights their versatility across multiple fields, including drug design, materials science, and biochemical assays. The introduction of fluorine atoms can enhance photochemical properties, making these compounds useful for light-activated therapies. Future studies should focus on exploring the specific biological effects and potential applications of 4-butyl-2,6-difluorophenol, leveraging its unique chemical properties.
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